REACTION_CXSMILES
|
[S:1]1[CH:9]2[C:4]([CH2:5][NH:6][CH2:7][CH2:8]2)=[CH:3][C:2]1=[O:10].[Si:11](Cl)([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12].[I-].[Na+].Br[CH:22]([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=1[F:34])[C:23]([CH:25]1[CH2:27][CH2:26]1)=[O:24]>ClCCl.CO.C(OCC)(=O)C.C(N(CC)CC)C>[Si:11]([O:10][C:2]1[S:1][C:9]2[CH2:8][CH2:7][N:6]([CH:22]([C:23]([CH:25]3[CH2:27][CH2:26]3)=[O:24])[C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=3[F:34])[CH2:5][C:4]=2[CH:3]=1)([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12] |f:2.3,6.7|
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
S1C(C=C2CNCCC21)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
methanol ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
2.96 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C1CC1)C1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
2.12 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
methanol ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a solution at 25° C.
|
Type
|
STIRRING
|
Details
|
After the reaction mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 25° C. until the reaction
|
Type
|
STIRRING
|
Details
|
stirred at 25° C.
|
Type
|
WASH
|
Details
|
the organic phase was washed with phosphate buffer (pH 6-7)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at 30° C.
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1=CC=2CN(CCC2S1)C(C1=C(C=CC=C1)F)C(=O)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |